Lipophilicity (LogP) Differentiation vs. Non‑Fluorinated and Halogenated Analogs
The 5‑fluoro substituent increases lipophilicity relative to the parent non‑fluorinated compound, but remains less lipophilic than the 5‑chloro analog. This intermediate logP value offers a balanced profile for membrane permeability without excessive hydrophobicity [1][2][3].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 2.0272 |
| Comparator Or Baseline | Non-fluorinated (2,3-dihydrobenzo[d]isothiazole 1,1-dioxide): 1.8881; 5-Chloro analog: 2.5415; 5-Bromo analog: 1.241 |
| Quantified Difference | +0.14 log units vs. non-fluorinated; -0.51 log units vs. 5-chloro; +0.79 log units vs. 5-bromo |
| Conditions | Predicted values (XLogP3 or similar computational methods) |
Why This Matters
Lipophilicity directly influences membrane permeability and oral absorption; the fluorine atom provides a modest increase over the parent compound, which can enhance bioavailability without incurring the solubility penalties or off-target promiscuity often associated with heavier halogens [4].
- [1] yybyy.com. 5-氟-2,3-二氢苯并[d]异噻唑1,1-二氧化物. CAS 845644-47-5. Logp: 2.0272. https://www.yybyy.com/chemicals/detail/845644-47-5 (accessed 2026). View Source
- [2] ChemSrc. 2,3-二氢-1,1-二氧代-1,2-苯并异噻唑. CAS 936-16-3. LogP: 1.88810. https://m.chemsrc.com/en/cas/936-16-3_572947.html (accessed 2026). View Source
- [3] ChemSrc. 5-氯-2,3-二氢-1,2-苯异噻唑 1,1-二氧化物. CAS 2515-75-5. LogP: 2.54150. https://m.chemsrc.com/en/cas/2515-75-5_1078498.html (accessed 2026). View Source
- [4] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. DOI: 10.1517/17460441003605098. View Source
